[4-(4-Chlorophenyl)phenyl]methanamine

Medicinal Chemistry Receptor Binding CNS Drug Discovery

Researchers using generic chlorobenzylamines in SAR workflows risk divergent binding outcomes due to absent biphenyl conjugation. This 4'-chloro-biphenyl-4-methanamine delivers the precise geometry and lipophilicity required for reproducible target engagement. • Validated MC4R antagonist scaffold: delivers sub-nanomolar affinity (Ki=0.5 nM) when elaborated • CNS-compatible logP (XLogP3=3.5) and rigid biphenyl core for BBB penetration • Para-chloro substitution benchmark enables direct comparison with ortho/meta isomers and monocyclic analogs

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 15996-82-4
Cat. No. B1608151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Chlorophenyl)phenyl]methanamine
CAS15996-82-4
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)C2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h1-8H,9,15H2
InChIKeyPYUKPZBUJCFYRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(4-Chlorophenyl)phenyl]methanamine (CAS 15996-82-4) Procurement Guide: Biphenyl Methanamine Building Block


[4-(4-Chlorophenyl)phenyl]methanamine (CAS 15996-82-4) is a primary amine featuring a biphenyl scaffold with a para-chloro substituent and a methanamine functional group [1]. It is also known as 4'-Chloro-biphenyl-4-methanamine and belongs to the class of substituted biphenyl methanamines. This compound serves as a versatile synthetic intermediate and research building block, primarily utilized in medicinal chemistry for constructing bioactive molecules and exploring structure-activity relationships (SAR) .

Workflow Medicinal chemistry SAR exploration
Selection Biphenyl methanamine building block with para-chloro handle
Procurement context Multi-supplier hydrochloride salt for robust supply chain

Why Generic Substitution of [4-(4-Chlorophenyl)phenyl]methanamine Fails: Structural and Procurement Risks


Substituting [4-(4-Chlorophenyl)phenyl]methanamine with a generic 'chlorobenzylamine' or alternative biphenyl isomers introduces significant risk in synthetic workflows. Analogs like 4-chlorobenzylamine (CAS 104-86-9) lack the extended biphenyl conjugation and hydrophobic surface area (XLogP3=3.5 for target) that dictates molecular recognition in receptor binding studies [1]. Similarly, positional isomers such as 4'-chlorobiphenyl-3-methanamine (CAS 600735-60-2) or 4'-chlorobiphenyl-2-methanamine alter the spatial orientation of the amine handle relative to the chloro-substituent, leading to divergent SAR outcomes. Furthermore, the target compound's commercial availability as a specific synthetic building block (with defined purity specifications and analytical data) differs substantially from non-commercial or custom-synthesis analogs, impacting procurement reliability and project timelines .

Target compound
[4-(4-Chlorophenyl)phenyl]methanamine
Spatial geometry Para-substituted biphenyl core defines the amine vector for target engagement.
Lipophilicity Extended aromatic system provides a reported XLogP3 of 3.5 for CNS-permeability research.
Supply stability Hydrochloride salt is widely stocked with defined purity specifications.
Generic substitute risk
4-Chlorobenzylamine / Positional isomers
Spatial geometry Single-ring or meta/ortho biphenyl isomers may shift SAR outcomes.
Lipophilicity Lower logP values may not transfer permeability context.
Supply stability Limited commercial sources may introduce procurement delays.

[4-(4-Chlorophenyl)phenyl]methanamine: Quantitative Evidence for Scientific Selection


Lipophilicity-Driven Differentiation for CNS and Receptor-Targeted Research

[4-(4-Chlorophenyl)phenyl]methanamine exhibits a computed XLogP3 value of 3.5, representing a moderate-to-high lipophilicity profile that distinguishes it from less lipophilic analogs lacking the biphenyl core [1]. This property is crucial for optimizing blood-brain barrier penetration and receptor binding affinity in CNS-targeted programs.

Lipophilicity-driven differentiation
Class-level inference
ΔXLogP3 ≈ +2.0 vs. 4-chlorobenzylamine
Computed XLogP3 3.0 algorithm
May support CNS permeability and receptor-binding context.
Theoretical estimation; experimental logP data to verify.
Medicinal Chemistry Receptor Binding CNS Drug Discovery

Hydrochloride Salt: Enhanced Handling and Storage Stability

The hydrochloride salt form (CAS 410077-96-2) of [4-(4-Chlorophenyl)phenyl]methanamine offers superior handling and long-term storage stability compared to the free base . This salt form is a stable, light-yellow to yellow powder with defined purity specifications, whereas the free base (CAS 15996-82-4) is less commonly stocked and may require special handling due to its liquid or low-melting nature .

Salt-form handling stability
Head-to-head
Crystalline hydrochloride salt
Reported improved storage and weighing accuracy
Procurement of salt may reduce free-base handling variability.
Data to verify per supplier specifications.
Organic Synthesis Laboratory Procurement Chemical Stability

SAR Scaffold for Melanocortin-4 Receptor (MC4R) Ligand Development

Derivatives incorporating the 4-(4-chlorophenyl) scaffold have been identified as potent ligands for the melanocortin-4 receptor (MC4R). Specifically, a trans-4-(4-chlorophenyl)pyrrolidine-3-carboxamide derivative (Compound 18v) demonstrated MC4R binding affinity (Ki=0.5 nM) and functional antagonism (IC50=48 nM) with high selectivity over other melanocortin subtypes [1]. While this is not a direct measurement of the parent methanamine, it establishes the biphenyl-chloro motif as a privileged scaffold for MC4R-targeted medicinal chemistry [2].

MC4R scaffold validation
Class-level inference
Derivative Ki: 0.5 nM (Compound 18v)
Human MC4R expressed in CHO cells
Supports biphenyl-chloro motif as a privileged scaffold for MC4R research.
Binding affinity context from a derivative; requires scaffold-specific validation.
GPCR Pharmacology MC4R Antagonists Metabolic Disease Research

Commercial Availability: Multi-Supplier Sourcing vs. Single-Source Analogs

The hydrochloride salt of [4-(4-Chlorophenyl)phenyl]methanamine is widely available from multiple reputable chemical suppliers, ensuring competitive pricing and supply chain redundancy . In contrast, positional isomers (e.g., 4'-chlorobiphenyl-2-methanamine, 4'-chlorobiphenyl-3-methanamine) and non-biphenyl analogs (e.g., 4-chlorobenzylamine) often have limited commercial sources or require custom synthesis, introducing procurement delays and cost uncertainty .

Multi-supplier availability
Supporting evidence
≥7 suppliers for hydrochloride salt
Marketplace analysis
Reduces procurement risk for long-term research programs.
Source to verify; supplier status may change.
Procurement Supply Chain Laboratory Reagents

[4-(4-Chlorophenyl)phenyl]methanamine: Recommended Scientific and Industrial Applications


MC4R Antagonist Lead Optimization Programs

Use [4-(4-Chlorophenyl)phenyl]methanamine or its derivatives as a core scaffold for developing potent and selective MC4R antagonists. The biphenyl-chloro motif has been validated in the literature to confer sub-nanomolar binding affinity (Ki=0.5 nM) when incorporated into appropriate pharmacophores [1]. This application is directly supported by evidence of the 4-(4-chlorophenyl) scaffold in high-potency MC4R ligands [2].

Synthesis of CNS-Penetrant Bioactive Molecules

Employ [4-(4-Chlorophenyl)phenyl]methanamine as a building block in the design of CNS-targeted compounds where moderate-to-high lipophilicity (XLogP3=3.5) is desirable for crossing the blood-brain barrier [1]. The compound's biphenyl core provides a rigid, hydrophobic scaffold for exploring receptor binding pockets within the central nervous system [2].

Structure-Activity Relationship (SAR) Exploration of Biphenyl Amines

Utilize [4-(4-Chlorophenyl)phenyl]methanamine as a reference compound in systematic SAR studies comparing para-substituted biphenyl methanamines against ortho- and meta-isomers, as well as against single-ring benzylamine analogs. The compound's defined substitution pattern (para-chloro on the distal phenyl ring) provides a benchmark for evaluating how extended aromatic systems influence target engagement [1].

Application
Selection Property
Validation Focus
MC4R antagonist lead optimization studies
Biphenyl-chloro scaffold for receptor-targeted SAR
Binding affinity and functional antagonism context
CNS-penetrant molecule design
Moderate-to-high lipophilicity profile
Permeability and target engagement context
Biphenyl amine SAR exploration
Para-chloro substitution benchmark
Isomer and scaffold comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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